molecular formula C23H18ClNO4 B11495759 3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid

3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid

Cat. No.: B11495759
M. Wt: 407.8 g/mol
InChI Key: TUXPNKVOZWRKBX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid is a synthetic organic compound that features a chlorophenyl group, a xanthene moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, a Friedel-Crafts acylation could be performed to introduce the propanoic acid group.

    Introduction of the xanthene moiety: The xanthene group can be introduced through a nucleophilic substitution reaction, where the xanthene derivative reacts with the chlorophenyl intermediate.

    Final coupling reaction: The final step involves coupling the xanthene intermediate with the chlorophenyl-propanoic acid intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules such as proteins and nucleic acids could provide insights into cellular processes.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic properties. Its structural features could be optimized to develop new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-aminopropanoic acid: Lacks the xanthene moiety but shares the chlorophenyl and propanoic acid groups.

    3-(4-bromophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]butanoic acid: Similar structure but with an additional carbon in the propanoic acid chain.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid lies in its combination of the chlorophenyl group, xanthene moiety, and propanoic acid backbone. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(9H-xanthene-9-carbonylamino)propanoic acid

InChI

InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)18(13-21(26)27)25-23(28)22-16-5-1-3-7-19(16)29-20-8-4-2-6-17(20)22/h1-12,18,22H,13H2,(H,25,28)(H,26,27)

InChI Key

TUXPNKVOZWRKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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